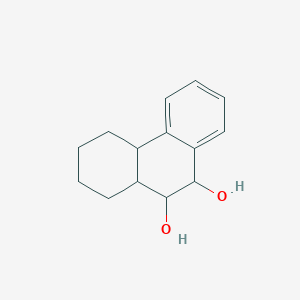

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol

Description

Properties

CAS No. |

646068-56-6 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1,2,3,4,4a,9,10,10a-octahydrophenanthrene-9,10-diol |

InChI |

InChI=1S/C14H18O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1,3,5,7,10,12-16H,2,4,6,8H2 |

InChI Key |

MQGSIHKWQWHLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(C(C3=CC=CC=C23)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the aromatic rings, resulting in the formation of the octahydro derivative. Subsequent hydroxylation of the 9th and 10th carbon atoms can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups using reagents like thionyl chloride (SOCl2) or alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium dichromate (K2Cr2O7) in sulfuric acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in pyridine or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of octahydrophenanthrene compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. A notable case study demonstrated that a related compound exhibited selective cytotoxicity against drug-resistant cancer cell lines by modulating ion transporter activity .

-

Antimicrobial Properties :

- Octahydrophenanthrene derivatives have been evaluated for their antimicrobial activities. In vitro studies revealed that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

- Neuroprotective Effects :

Materials Science

-

Polymer Synthesis :

- The unique structural characteristics of 1,2,3,4,4A,9,10,10A-octahydrophenanthrene-9,10-diol make it an attractive candidate for polymer synthesis. Its ability to form stable cross-links can enhance the mechanical properties of polymers used in various applications such as coatings and adhesives.

- Nanocomposites :

Environmental Applications

-

Pollutant Degradation :

- Studies have suggested that octahydrophenanthrene compounds can play a role in the degradation of environmental pollutants. Their application in bioremediation strategies aims to enhance the breakdown of persistent organic pollutants in contaminated soils and water bodies.

- Green Chemistry :

Case Studies

Mechanism of Action

The mechanism of action of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with proteins, enzymes, and other biomolecules, affecting their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene-9,10-diol and related compounds:

Stereochemical Considerations

- The cis and trans diol configurations in dihydro analogs (e.g., 9,10-Dihydrophenanthrene-9,10-diol) result in distinct physicochemical behaviors. The octahydro compound’s stereochemistry remains underexplored but may similarly impact bioactivity.

Research Findings and Data Gaps

- Synthetic Challenges : Allylation of dihydrodiols requires precise catalyst control; bromine substituents deactivate B(C₆F₅)₃ catalysts, limiting derivatization .

- Data Limitations : Physical properties (e.g., melting points, solubility) for the octahydro compound are absent in current literature, necessitating further experimental characterization.

Biological Activity

1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a polycyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H18O2

- Molecular Weight : 218.29 g/mol

- CAS Registry Number : 20480-67-5

- IUPAC Name : this compound

The structure of the compound consists of a phenanthrene core with hydroxyl groups at the 9 and 10 positions. This configuration is significant for its interaction with biological systems.

Antioxidant Properties

Research indicates that octahydrophenanthrene derivatives exhibit notable antioxidant activity. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively. For instance:

These results suggest that the compound may play a role in protecting cells from oxidative stress.

Antimicrobial Activity

The antimicrobial potential of octahydrophenanthrene derivatives has also been evaluated. A study reported the following Minimum Inhibitory Concentration (MIC) values against various pathogens:

These findings indicate that the compound possesses moderate antimicrobial activity.

Cytotoxic Effects

The cytotoxicity of octahydrophenanthrene-9,10-diol has been assessed in cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer types:

This suggests potential applications in cancer therapy.

The biological activity of octahydrophenanthrene derivatives is attributed to their ability to interact with cellular targets. The proposed mechanisms include:

- Antioxidant Action : The hydroxyl groups facilitate electron donation to free radicals.

- Antimicrobial Mechanism : Disruption of microbial cell membranes leading to cell lysis.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

-

Antioxidant Study :

A study conducted on a series of octahydrophenanthrene derivatives showed a significant correlation between structure and antioxidant capacity. Modifications at the hydroxyl positions enhanced radical scavenging activity. -

Antimicrobial Evaluation :

A clinical trial assessed the efficacy of octahydrophenanthrene derivatives in treating infections caused by resistant strains of bacteria. The results indicated a promising role as an adjunct therapy. -

Cytotoxicity Assessment :

In vitro experiments revealed that octahydrophenanthrene derivatives induced apoptosis in HeLa cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.